molecular formula C6H11BrO2 B2875127 3-Bromo-2-methylpropyl acetate CAS No. 98485-87-1

3-Bromo-2-methylpropyl acetate

Cat. No.: B2875127
CAS No.: 98485-87-1
M. Wt: 195.056
InChI Key: DRKUTLXLSVFBAW-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropyl acetate is an organic compound belonging to the class of esters It is characterized by the presence of a bromine atom attached to a methylpropyl group, which is further linked to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylpropyl acetate typically involves the esterification of 3-bromo-2-methylpropanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Often performed in an organic solvent like dichloromethane or toluene

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-methylpropyl acetate.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines

    Bases: Sodium hydroxide, potassium tert-butoxide

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products:

    Substitution: 2-Methylpropyl acetate

    Elimination: Alkenes such as 2-methylpropene

    Oxidation: Acids or ketones depending on the oxidizing agent used

Scientific Research Applications

3-Bromo-2-methylpropyl acetate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methylpropyl acetate involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming alkenes or substituted esters.

Comparison with Similar Compounds

  • 2-Bromo-2-methylpropyl acetate
  • 3-Chloro-2-methylpropyl acetate
  • 2-Methylpropyl acetate

Comparison:

  • Reactivity: 3-Bromo-2-methylpropyl acetate is more reactive in substitution reactions compared to its chloro counterpart due to the better leaving ability of bromine.
  • Applications: While all these compounds can be used in organic synthesis, the presence of different halogens can influence their specific applications and reactivity profiles.
  • Uniqueness: The unique combination of a bromine atom and an acetate group in this compound makes it particularly useful in certain synthetic pathways where selective reactivity is required.

Properties

IUPAC Name

(3-bromo-2-methylpropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-5(3-7)4-9-6(2)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKUTLXLSVFBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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